![molecular formula C23H27N3O B2929531 3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189647-69-5](/img/structure/B2929531.png)
3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as DMMDA-2, is a chemical compound that belongs to the class of spirocyclic compounds. It has gained significant attention in the scientific community due to its potential applications in research.
Scientific Research Applications
Potential Anti-Breast Cancer Applications
Compounds structurally related to 3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one have been evaluated for their potential as epidermal growth factor receptor inhibitors, which play a significant role in the development and progression of certain types of cancer. Specifically, derivatives containing the triazaspiro[4.5]dec-8-ene benzylidine and thiazolidinone ring systems have shown moderate antiproliferative activity against the MCF-7 cell line, indicating their potential utility in anti-breast cancer strategies (Fleita, Sakka, & Mohareb, 2013).
Synthetic Applications and Molecular Diversity
The compound's structural motif is versatile in synthetic chemistry, enabling the formation of various spirocyclic and heterocyclic compounds through reactions like the Ritter reaction. These synthetic routes have led to the creation of novel spirocyclic systems and dihydroisoquinoline derivatives, showcasing the compound's contribution to expanding molecular diversity in chemical synthesis (Rozhkova, Galata, Vshivkova, & Shklyaev, 2013).
Antimicrobial Activity
New series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes, sharing a similar structural framework, have been synthesized and evaluated for their antimicrobial properties. These compounds, containing 1,2,4-triazole, piperidine, and sulfonamide moieties, have shown significant activity against various microbial strains, highlighting the potential of such structures in the development of new antimicrobial agents (Dalloul, El-nwairy, Shorafa, & Samaha, 2017).
Agricultural Applications
Although not directly related to the compound , research on structurally similar molecules, such as spiroheterocycles containing triazole, piperidine, and sulfonamide moieties, has indicated their utility in agricultural applications, particularly in sustained release formulations for fungicides. These findings suggest the potential for compounds within the same chemical family to be applied in innovative agricultural technologies (Campos et al., 2015).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-8-[(2-methylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-8-9-19(14-18(16)3)21-22(27)25-23(24-21)10-12-26(13-11-23)15-20-7-5-4-6-17(20)2/h4-9,14H,10-13,15H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAMCYAGTMZBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4C)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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